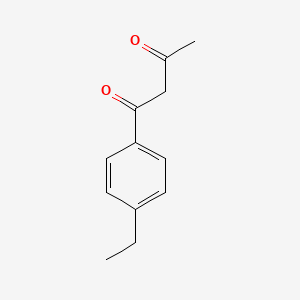

4-Methylmorpholine-3-carbonitrile

Descripción general

Descripción

4-Methylmorpholine-3-carbonitrile is a chemical compound used in the synthesis of substituted heterocyclic compounds .

Synthesis Analysis

The synthesis of 4-Methylmorpholine-3-carbonitrile involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .Molecular Structure Analysis

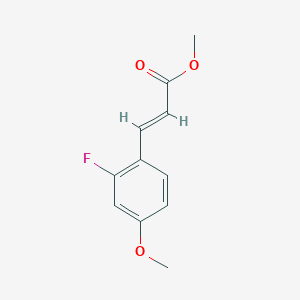

The molecular weight of 4-Methylmorpholine-3-carbonitrile is 126.16 . The IUPAC name is 4-methyl-3-morpholinecarbonitrile and the InChI code is 1S/C6H10N2O/c1-8-2-3-9-5-6 (8)4-7/h6H,2-3,5H2,1H3 .Chemical Reactions Analysis

The reaction mechanism of 4-Methylmorpholine-3-carbonitrile in the presence of catalysts differs significantly from the catalyst-free case and includes seven steps . The catalyst-free system was investigated along with the catalytic process, the geometries were optimized, and the corresponding thermodynamic properties were calculated .Physical And Chemical Properties Analysis

4-Methylmorpholine-3-carbonitrile is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

4-Methylmorpholine-3-carbonitrile: is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in drug discovery due to their wide range of biological activities . The molecule’s orthogonal functional groups make it a versatile precursor for constructing complex molecular frameworks.

Pharmacological Research

This compound serves as a core motif in the development of molecules with potential pharmacological properties. Its derivatives have been studied for their efficacy in treating various diseases, making it a significant contributor to medicinal chemistry .

Organocatalysis

In the field of synthetic chemistry, 4-Methylmorpholine-3-carbonitrile is used in organocatalyzed reactions. These reactions are essential for producing enantiomerically pure substances, which are important for the pharmaceutical industry .

Multicomponent Reactions (MCRs)

The compound is utilized in MCRs, which are efficient methods for creating complex molecules from simpler substances. It reacts with aldehydes, malononitrile, and β-ketoesters to form diverse heterocyclic structures .

Computational Chemistry Studies

4-Methylmorpholine-3-carbonitrile: is also a subject of computational chemistry studies to predict its behavior in different chemical environments and its interactions with other molecules .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methylmorpholine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRVJNHLHZOHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609248 | |

| Record name | 4-Methylmorpholine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylmorpholine-3-carbonitrile | |

CAS RN |

850656-00-7 | |

| Record name | 4-Methylmorpholine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)